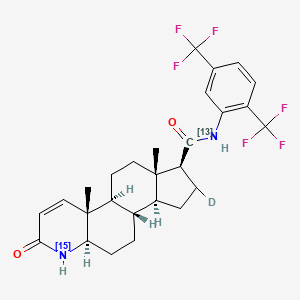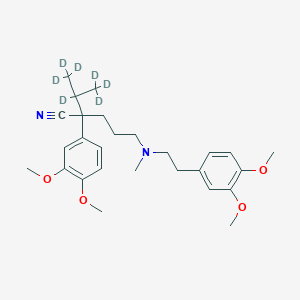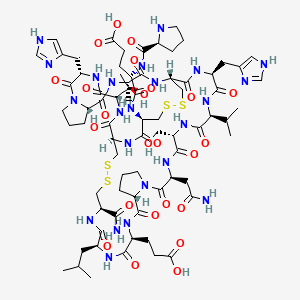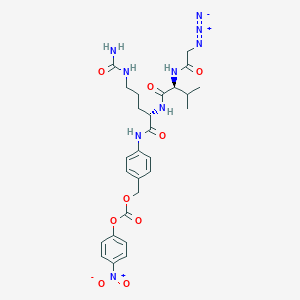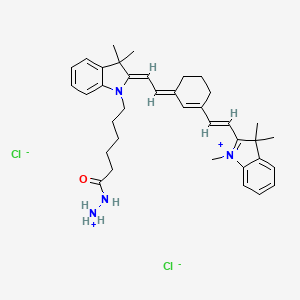
RNase L-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RNase L-IN-1 is a compound known for its inhibitory effects on ribonuclease L (RNase L), an enzyme responsible for RNA degradation. RNase L plays a crucial role in the antiviral and antiproliferative functions of interferons, which are part of the innate immune response. By inhibiting RNase L, this compound helps in regulating RNA stability and has potential therapeutic applications .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of RNase L-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: RNase L-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the stability of the compound .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or to develop new therapeutic agents .
Wissenschaftliche Forschungsanwendungen
RNase L-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
RNase L-IN-1 exerts its effects by binding to RNase L and inhibiting its ribonuclease activity. This prevents the degradation of RNA, thereby stabilizing RNA molecules within the cell. The molecular targets of this compound include the active site of RNase L, where it competes with natural substrates for binding. This inhibition disrupts the normal function of RNase L in the antiviral and antiproliferative pathways .
Vergleich Mit ähnlichen Verbindungen
Myricetin: A natural product with inhibitory activity against RNase L.
Hyperoside: Known for its potent inhibitory activity against RNase L.
Uniqueness of this compound: this compound is unique due to its synthetic origin and specific design to inhibit RNase L with high affinity. Unlike natural products, this compound can be modified to enhance its potency and selectivity, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H35FN6O3S |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H35FN6O3S/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36)/b21-15+,33-27? |
InChI-Schlüssel |
HXSWRABTASZTFO-ZOVZBSLZSA-N |
Isomerische SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



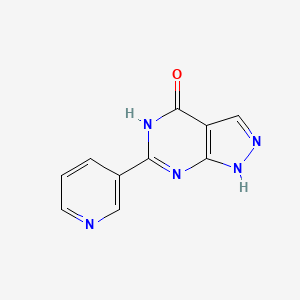
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
